2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate
Overview
Description
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate is used as a reagent for the colorimetric determination of copper and acts as a chelating agent . It is also used in the synthesis of arly ketones .
Molecular Structure Analysis
Pairs of dimethylphenanthroline molecules related by a twofold axis are bridged by water molecules lying on the twofold axis and H bonded to one of the N atoms in each molecule . The H bonds are long and far from linear . The molecular formula is C14H13ClN2 .Chemical Reactions Analysis
This compound is used as a reagent for the colorimetric determination of copper . It is also used in the synthesis of arly ketones . Platinum forms the square planar complexes [PtX2 (2,9-dimethyl-1,10-phenanthroline)] .Physical and Chemical Properties Analysis
The IUPAC name of this compound is 2,9-dimethyl-1,10-phenanthroline hydrate . The molecular weight is 208.26 (anhydrous basis) .Scientific Research Applications
Host-Guest Complexation
2,9-Dimethyl-1,10-phenanthroline has been studied for its ability to form host-guest complexes, highlighting its potential in creating macrocyclic structures. Complexation with various ions was demonstrated, showcasing its selectivity and the influence of its structure on complex stability and formation (Keipert, Cram, & Knobler, 1987).
Distribution Thermodynamics
Research on the distribution thermodynamics of 2,9-dimethyl-1,10-phenanthroline within non-ionic surfactant micelles has provided insights into its interactions and binding constants in mixed solvent systems. This highlights its potential in understanding solubilization processes and surfactant interactions (Kanzaki, Umebayashi, Uemura, & Ishiguro, 2001).
Spectroscopic and Structural Studies
2,9-Dimethyl-1,10-phenanthroline has been a subject of spectroscopic and structural studies, focusing on its coordination chemistry and potential in synthesizing metal oxidation catalysts. Its role in forming robust ligands for metal complexes underscores its importance in catalysis and material science (Beer, Jiménez, & Drago, 1993).
Infrared Spectroscopy
The compound's infrared spectra, including its hydrates and acid perchlorate forms, have been explored, offering valuable data for understanding its molecular vibrations and structure (Grigg, Hall Jr., & Plowman, 1962).
Crystallography and Molecular Packing
Crystallography investigations of 2,9-dimethyl-1,10-phenanthroline derivatives provide insights into their molecular packing and intermolecular interactions. Such studies are crucial for designing materials with specific physical and chemical properties (Jin-hu, 2014).
Charge-Transfer Complexes
The formation of charge-transfer complexes with electron acceptors demonstrates the electrochemical properties of 2,9-dimethyl-1,10-phenanthroline, relevant in the development of sensors, electronic devices, and understanding electron transfer processes (Gaballa, Wagner, Teleb, Nour, Elmosallamy, Kaluđerović, Schmidt, & Steinborn, 2008).
Mechanism of Action
Target of Action
The primary target of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, also known as Neocuproine, is copper (Cu) . It acts as a chelating agent, binding to copper ions and forming a stable complex .
Mode of Action
Neocuproine interacts with its target, copper, through a process known as chelation . This involves the formation of multiple bonds between the Neocuproine and copper ions, resulting in a ring-like structure. This interaction effectively sequesters the copper ions, preventing them from participating in other reactions .
Biochemical Pathways
Copper is involved in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, connective tissue formation, and iron transport .
Pharmacokinetics
Neocuproine is soluble in methanol , which could potentially aid in its absorption and distribution.
Result of Action
The molecular and cellular effects of Neocuproine’s action primarily revolve around its ability to bind and sequester copper ions . By doing so, it can influence the availability of copper for various biochemical processes, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Neocuproine. For instance, the presence of copper in the environment is a prerequisite for its action . Furthermore, factors such as pH, temperature, and the presence of other ions could potentially influence its stability and efficacy.
Safety and Hazards
Future Directions
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has been used in the determination of copper ions in aqueous solution using electrochemiluminescence . It is an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures . It has also been used to synthesize aqua (2,9-dimethyl-1,10-phenanthroline)NiCl2 complex, which is used as a precursor for the preparation of uniform spherical NiO nanoparticles via the thermal decomposition method .
Biochemical Analysis
Biochemical Properties
2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate has strong chelating properties and can form stable complexes with metal ions . This property makes it useful in various fields of chemical analysis, coordination chemistry, and organic synthesis .
Cellular Effects
It is known that the compound can interact with copper ions, which play a crucial role in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to chelate metal ions. It can form complexes with copper ions, which can influence various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry, room temperature conditions for stability .
Metabolic Pathways
Due to its ability to chelate copper ions, it may interact with enzymes or cofactors that require copper .
Transport and Distribution
Its solubility in methanol suggests that it may be able to cross cell membranes .
Subcellular Localization
Its ability to chelate copper ions suggests that it may localize to areas of the cell where copper ions are present .
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYLFLZNGECIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303136-82-5, 332360-00-6 | |
Record name | Neocuproine hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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